Delafloxacin Meglumine

Description

See also: Delafloxacin (has active moiety).

Propriétés

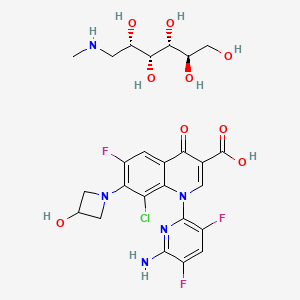

IUPAC Name |

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJGUEMIZPMAMR-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF3N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188740 | |

| Record name | Delafloxacin meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352458-37-8 | |

| Record name | Delafloxacin meglumine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delafloxacin Meglumine: A Technical Guide to its Dual-Target Mechanism of Action Against Bacterial DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delafloxacin is a next-generation anionic fluoroquinolone demonstrating potent broad-spectrum antibacterial activity, notably against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA), as well as a range of Gram-negative pathogens. Its efficacy is rooted in a balanced, dual-targeting mechanism of action against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides an in-depth exploration of delafloxacin's molecular interactions with these enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Introduction: The Dual-Targeting Advantage of Delafloxacin

Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and segregation.[1][2] While older fluoroquinolones often exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), delafloxacin is distinguished by its nearly equivalent and potent inhibition of both enzymes across a range of bacterial species.[3][4] This balanced dual-targeting is believed to contribute to its enhanced potency and a lower propensity for the development of resistance, as mutations in both target enzymes would be required for a significant reduction in susceptibility.[4]

A unique characteristic of delafloxacin is its anionic nature, which contributes to its increased accumulation and activity in acidic environments, such as those found in abscesses and biofilms.[5]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Delafloxacin, like other fluoroquinolones, stabilizes the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This "cleavage complex" prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, cell death.[2]

Interaction with the Enzyme-DNA Complex

X-ray crystallography studies of delafloxacin in complex with Streptococcus pneumoniae topoisomerase IV have provided a high-resolution view of its binding mechanism.[6][7][8] The delafloxacin molecule intercalates into the DNA at the site of cleavage. Key interactions involve:

-

Magnesium Ion Chelation: The carboxyl and ketone moieties of the quinolone core chelate a magnesium ion, which is crucial for binding to the enzyme and DNA.[6][7]

-

Water-Metal Ion Bridges: A network of water molecules and magnesium ions mediates interactions between the drug, specific amino acid residues in the ParC subunit of topoisomerase IV (or the GyrA subunit of DNA gyrase), and the phosphate backbone of the DNA.[6][7]

-

Unique Structural Features: The N-1-pyridinyl, C-7-azetidinyl, and C-8-chlorine substituents of delafloxacin contribute to its enhanced binding affinity and activity against some fluoroquinolone-resistant strains.[5][6] The out-of-plane conformation of the N-1-aromatic and C-8-chlorine substituents is an unusual feature that enhances its binding.[6][7][8]

The following diagram illustrates the general mechanism of action of delafloxacin.

Quantitative Analysis of Enzymatic Inhibition

The potency of delafloxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV is quantified by determining their 50% inhibitory concentrations (IC50). The following tables summarize the IC50 values for delafloxacin and comparator fluoroquinolones against enzymes from key bacterial pathogens.

Table 1: IC50 Values (µg/mL) against Staphylococcus aureus Topoisomerases

| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |

| Delafloxacin | ~1.25 | ~2.5 - 5.0 |

| Ciprofloxacin | ~10 | ~1.25 - 2.5 |

| Levofloxacin | - | - |

| Moxifloxacin | ~2.5 - 5.0 | ~2.5 - 5.0 |

Table 2: IC50 Values (µM) against Streptococcus pneumoniae Topoisomerases

| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |

| Delafloxacin | - | - |

| Ciprofloxacin | 40 | 20 |

| Levofloxacin | - | - |

| Moxifloxacin | - | - |

| Sparfloxacin | 40 | 10 |

| Clinafloxacin | 2.5 | 0.6 |

Table 3: IC50 Values (µg/mL) against Escherichia coli Topoisomerases

| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |

| Delafloxacin | - | - |

| Ciprofloxacin | - | - |

| Levofloxacin | - | - |

| Moxifloxacin | Lower than Ciprofloxacin | Lower than Ciprofloxacin |

Experimental Protocols

The determination of IC50 values for fluoroquinolones against DNA gyrase and topoisomerase IV is typically performed using in vitro enzymatic assays. The following are detailed methodologies for these key experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), purified bacterial DNA gyrase, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).

-

Inhibitor Addition: Add varying concentrations of delafloxacin or comparator fluoroquinolones to the reaction tubes. Include a no-drug control.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands.

-

IC50 Determination: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. The IC50 is the concentration of the drug that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA), purified bacterial topoisomerase IV, and an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of delafloxacin or comparator fluoroquinolones.

-

Initiation and Incubation: Start the reaction with the addition of ATP and incubate at 37°C.

-

Reaction Termination: Stop the reaction as described for the gyrase assay.

-

Agarose Gel Electrophoresis: Separate the decatenated minicircles from the catenated kDNA network. The large catenated network remains in the well, while the smaller decatenated circles migrate into the gel.

-

Visualization and Quantification: Stain the gel and quantify the amount of decatenated DNA.

-

IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship and Resistance

The chemical structure of delafloxacin is key to its potent activity and its ability to overcome some mechanisms of fluoroquinolone resistance.[5]

-

C-7 Azetidinyl Ring: The substituent at the C-7 position is crucial for the potency and spectrum of activity of fluoroquinolones.

-

C-8 Chlorine: The chlorine atom at the C-8 position enhances activity against Gram-positive and anaerobic bacteria.[5]

-

N-1 Pyridinyl Group: The large heteroaromatic substituent at the N-1 position contributes to the overall activity and may play a role in its efficacy against resistant strains.[5]

Resistance to delafloxacin, although infrequent, primarily arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively.[3] The balanced dual-targeting nature of delafloxacin means that multiple mutations in both genes are often required for clinically significant resistance.[4]

Conclusion

Delafloxacin's robust antibacterial activity is a direct consequence of its balanced and potent inhibition of both bacterial DNA gyrase and topoisomerase IV. Its unique chemical structure not only facilitates this dual-targeting but also confers enhanced activity in acidic environments, a significant advantage in treating certain types of infections. The comprehensive understanding of its mechanism of action, supported by quantitative enzymatic data and detailed molecular interactions, underscores its importance as a valuable therapeutic agent in an era of increasing antibiotic resistance. Further research into the structure-activity relationships of delafloxacin and its interactions with mutant topoisomerases will continue to inform the development of next-generation antibiotics.

References

- 1. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Delafloxacin Meglumine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of Delafloxacin Meglumine, a potent anionic fluoroquinolone antibiotic. The information compiled herein is intended for laboratory use and is based on established synthetic routes and purification methodologies documented in scientific literature and patents.

Introduction to Delafloxacin

Delafloxacin is a fourth-generation fluoroquinolone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key feature of Delafloxacin is its anionic nature, which enhances its accumulation and bactericidal activity in the acidic environments characteristic of infected tissues.[1] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][3] For pharmaceutical use, Delafloxacin is often prepared as a meglumine salt to improve its solubility and bioavailability.[4]

Chemical Synthesis of Delafloxacin

The synthesis of Delafloxacin is a multi-step process. One of the prominent routes starts from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. This pathway involves a series of condensation, substitution, cyclization, and hydrolysis reactions.[5]

Overall Synthesis Workflow

The following diagram illustrates the key transformations in a common synthetic pathway to produce the Delafloxacin core structure.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale protocol synthesized from various sources.[5][6][7] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Formation of Enol Ether Intermediate

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (3.0 eq).[6]

-

Heat the mixture to reflux (approx. 130-140°C) and maintain for 3-5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The resulting solution containing the enol ether intermediate is typically used in the next step without purification.

Step 2: Condensation with Diaminopyridine

-

In a separate flask, dissolve 2,6-diamino-3,5-difluoropyridine (1.1 eq) in a suitable solvent such as a mixture of N-Methylpyrrolidone (NMP) and acetonitrile.[6]

-

Cool the solution in an ice bath.

-

Slowly add the enol ether solution from Step 1 to the diaminopyridine solution.

-

Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by HPLC or TLC).

-

Precipitate the product by adding the reaction mixture to water. Filter the resulting solid, wash with water and a suitable organic solvent (e.g., acetonitrile), and dry under vacuum.[7]

Step 3: Cyclization to form the Quinolone Core

-

Suspend the dried condensation product (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).

-

Add a catalyst such as Lithium Chloride (2.0 eq).[7]

-

Cool the mixture in an ice bath and add DBU (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by HPLC. The cyclized intermediate is often carried forward without isolation.

Step 4: Addition of the Azetidine Side Chain

-

To the reaction mixture from Step 3, add 3-hydroxyazetidine hydrochloride (1.15 eq).[7]

-

Cool the mixture again in an ice bath and add additional DBU (2.4 eq) dropwise.

-

Stir the reaction at room temperature for 3-5 hours until the substitution is complete.

Step 5: Hydrolysis to Crude Delafloxacin

-

Cool the final reaction mixture in an ice bath.

-

Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to hydrolyze the ester.

-

Stir at room temperature for 2-10 hours.[5]

-

After hydrolysis, carefully acidify the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude Delafloxacin free acid.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield crude Delafloxacin.

Synthesis Data Summary

| Step | Key Reagents & Solvents | Typical Conditions | Product | Reported Purity/Yield | Citation(s) |

| 1-2 | Triethyl orthoformate, Acetic anhydride, 2,6-diamino-3,5-difluoropyridine, NMP/Acetonitrile | Reflux, then 0°C to RT | Condensation Product | ~98% (HPLC) | [7] |

| 3-4 | LiCl, DBU, 3-hydroxyazetidine HCl, DMF | 0°C to RT | Delafloxacin Ester | Intermediate, used in situ | [7] |

| 5 | KOH or NaOH (aq), Acetic Acid | 0°C to RT | Crude Delafloxacin | Purity: ~95% (HPLC) | [8] |

Purification and Salt Formation

Crude Delafloxacin requires purification to meet standards for laboratory and pharmaceutical use. This is typically achieved through recrystallization, followed by conversion to the meglumine salt.

Purification and Salt Formation Workflow

Experimental Protocol for Purification and Salt Formation

Step 1: Recrystallization of Delafloxacin Free Acid [8][9]

-

Place the crude Delafloxacin powder in a flask.

-

Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical ratio is 1g of crude product to 3 mL of solvent.

-

Heat the mixture to 80-100°C with stirring until all solids are completely dissolved.

-

Slowly add distilled water dropwise until the solution becomes slightly turbid.

-

Remove the heat source and allow the solution to cool slowly to room temperature.

-

Continue cooling in an ice bath for several hours (e.g., 8 hours) to ensure complete crystallization.

-

Collect the purified crystals by filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum.

Step 2: Formation of this compound Salt [10][11]

-

In a reaction vessel, suspend the purified Delafloxacin free acid (1.0 eq) in purified water.

-

Add Meglumine (D-glucitol, 1-deoxy-1-(methylamino)-) (approx. 1.0 eq).

-

Heat the mixture with stirring (e.g., to 45-60°C) until all solids dissolve and the solution is clear.[11][12]

-

Filter the warm solution to remove any particulates.

-

Allow the solution to cool slowly to room temperature to induce crystallization. An anti-solvent like isopropanol may be added to improve the yield.[11]

-

Cool further in an ice bath for 2-3 hours.

-

Collect the this compound salt crystals by filtration, wash with a small amount of cold water or isopropanol, and dry under reduced pressure.

Purification and Analytical Data

| Parameter | Method/Technique | Typical Result | Citation(s) |

| Yield (Recrystallization) | Gravimetric | 79-84% | [8] |

| Purity (Delafloxacin) | HPLC | > 99.0 - 99.5% | [8] |

| Yield (Salt Formation) | Gravimetric | 82-93% | [10] |

| Purity (Meglumine Salt) | HPLC | > 99.7% | [10] |

| Solubility (Meglumine Salt) | In DMSO | ~10 mg/mL | [13] |

| ¹H NMR (Delafloxacin) | 400 MHz, CDCl₃ | δ 14.63 (brs, 1H), 8.70 (d, 1H), 7.95 (dd, 1H), 7.83 (d, 1H), 6.75 (s, 2H), 5.75 (d, 1H), 4.61 (m, 2H), 4.47 (m, 1H), 4.18 (m, 2H) | [14] |

| HPLC Conditions | C18 column, isocratic | Mobile Phase: 0.05% TFA/Acetonitrile (52/48). Detection: Fluorescence (Ex/Em: 405/450 nm) | [15] |

Mechanism of Action

Delafloxacin functions by inhibiting bacterial DNA replication. It has a balanced affinity for two key type II topoisomerase enzymes, DNA gyrase and Topoisomerase IV, which is believed to reduce the likelihood of resistance developing through single-point mutations.[2][16]

Delafloxacin's Dual-Target Pathway

This dual-targeting mechanism is crucial for its potent bactericidal activity. By forming a stable complex with the enzyme and cleaved DNA, Delafloxacin traps the enzymes, leading to double-stranded DNA breaks and the ultimate death of the bacterial cell.[2][17]

Conclusion

The synthesis and purification of this compound for laboratory use is a well-defined, multi-step process. Key stages include the construction of the quinolone core, followed by a robust purification via recrystallization and subsequent conversion to the highly pure meglumine salt. The protocols and data presented in this guide provide a comprehensive framework for researchers to produce high-purity this compound for scientific investigation. Careful control of reaction conditions and adherence to purification procedures are critical for achieving the desired product quality.

References

- 1. medkoo.com [medkoo.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 6. Intermediate of delafloxacin and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103936717B - A kind of delafloxacin intermediate and preparation method thereof - Google Patents [patents.google.com]

- 8. Delafloxacin purifying method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104098548A - Delafloxacin purifying method - Google Patents [patents.google.com]

- 10. CN106256824B - Preparation method of high-purity this compound salt - Google Patents [patents.google.com]

- 11. CN105693695A - this compound salt crystal form, and preparation method thereof - Google Patents [patents.google.com]

- 12. EP3056492A1 - Megumine salt and crystalline forms thereof of a drug (delafloxacin) - Google Patents [patents.google.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. researchgate.net [researchgate.net]

- 16. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 17. Structural basis of topoisomerase targeting by delafloxacin [spiral.imperial.ac.uk]

Physicochemical properties of Delafloxacin meglumine including solubility and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is formulated as a meglumine salt to improve its pharmaceutical properties.[2] Unlike the zwitterionic nature of most fluoroquinolones, delafloxacin's anionic character results in increased accumulation in bacteria and cells at acidic pH, which is a common feature of infection sites.[2] This guide provides an in-depth overview of the core physicochemical properties of delafloxacin meglumine, with a specific focus on its solubility and stability, crucial parameters for formulation development and clinical efficacy.

Core Physicochemical Properties

This compound is a crystalline solid, typically appearing as an off-white to yellow powder.[3][4][5] It is known to be polymorphic, meaning it can exist in more than one crystalline form.[6] The control of polymorphism is critical in manufacturing to ensure consistent product quality and performance.[6]

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | [7] |

| CAS Number | 352458-37-8 | [3][5][7] |

| Molecular Formula | C₂₅H₂₉ClF₃N₅O₉ | [5][7][8] |

| Molecular Weight | 635.97 g/mol | [5][8] |

| Appearance | Crystalline solid, Off-white to yellow | [3][5] |

| Melting Point | 170.9 °C (by DSC) | [9] |

| UV/Vis. λmax | 230, 291 nm | [3] |

| Purity | ≥98% | [3] |

Solubility Profile

The aqueous solubility of delafloxacin is a critical factor influencing its formulation and bioavailability. The active moiety, delafloxacin, is poorly soluble in water, which necessitates the use of the meglumine salt form and other excipients in pharmaceutical preparations.[2][10] The solubility of this compound is highly dependent on pH.

Table 2: Solubility of this compound in Various Solvents

| Solvent / Medium | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 35.5 mg/mL (as delafloxacin acid, pH of solution ~9.1) | [9] |

| Water | Not Specified | 100 mg/mL | [8] |

| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [3] |

| DMSO | Not Specified | ≥ 6.4 mg/mL to 100 mg/mL | [3][5][8][11] |

| Dimethylformamide (DMF) | Not Specified | 0.5 mg/mL | [3] |

| Ethanol | Not Specified | Insoluble | [8] |

Stability Profile

The stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies for this compound have been conducted under various conditions to establish its storage requirements and re-test period.

Table 3: Stability of this compound under Different Conditions

| Form | Storage Condition | Duration | Stability Finding | Reference(s) | | --- | --- | --- | --- | | Crystalline Solid | -20°C | ≥ 4 years | Stable |[3] | | Tablet Formulation | 20 to 25°C (Excursions permitted to 15-30°C) | 36 months | Stable (Proposed shelf life) |[6] | | Aqueous Solution (PBS, pH 7.2) | Not Specified | > 1 day | Not recommended for storage |[3] | | Stock Solution (in solvent) | -80°C | 1 year | Stable |[8] | | Stock Solution (in solvent) | -20°C | 1 month | Stable |[5][8] | | Forced Degradation | Acidic, alkaline, oxidative, basic, and thermal stress | Not Specified | Found to be less susceptible to degradation |[12] |

Mechanism of Action

Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][13][14][15] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[13][15] By binding to and stabilizing the enzyme-DNA cleavage complex, delafloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[13][14][16] It shows a similar affinity for both enzymes in Gram-positive and Gram-negative bacteria, a characteristic that contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.[1][15]

Caption: Mechanism of action of Delafloxacin.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound, often used for Biopharmaceutics Classification System (BCS) assessment.[17][18]

Protocol Outline:

-

Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[18]

-

Sample Preparation: Add an excess amount of this compound solid to flasks containing a known volume of the prepared buffer media. This ensures that a saturated solution is achieved.[19]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath, typically maintained at 25°C or 37°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[17][19] The time required to reach equilibrium should be established by preliminary experiments.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid phase from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the drug).[20]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17][20]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[19]

Caption: Workflow for the shake-flask solubility determination.

Stability-Indicating Method Development

Stability studies are performed according to International Council for Harmonisation (ICH) guidelines to establish the shelf-life and storage conditions for a drug substance.[21][22][23][24] A key component is the use of a validated stability-indicating analytical method, typically an HPLC or LC-MS/MS method, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[12][22]

Protocol Outline:

-

Forced Degradation Studies: Subject this compound solutions to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (exposure to UV/Vis light as per ICH Q1B).[24] This helps to identify potential degradation products.

-

Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC with UV or MS/MS detection) capable of separating the intact delafloxacin peak from all degradation product peaks and any excipients.[12] A recently developed LC-MS/MS method utilizes a C18 column with a mobile phase of 0.2% formic acid and acetonitrile.[12][25]

-

Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method must be proven to be "stability-indicating."

-

Formal Stability Study: Place at least three primary batches of the drug substance or product in the proposed container closure system into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[22][24][26]

-

Time-Point Analysis: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyze them using the validated stability-indicating method.[24]

-

Data Evaluation: Monitor for any changes in physical appearance, purity (assay), and degradation products. The data is used to establish a re-test period or shelf life.[22]

Caption: Workflow for a typical stability study.

References

- 1. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound CAS#: 352458-37-8 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound | C25H29ClF3N5O9 | CID 11578213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. CN113018268A - this compound freeze-dried preparation for injection and preparation method thereof - Google Patents [patents.google.com]

- 11. apexbt.com [apexbt.com]

- 12. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis of topoisomerase targeting by delafloxacin [spiral.imperial.ac.uk]

- 17. enamine.net [enamine.net]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. snscourseware.org [snscourseware.org]

- 25. researchgate.net [researchgate.net]

- 26. upm-inc.com [upm-inc.com]

Delafloxacin Meglumine: A Comprehensive Analysis of its Crystalline Structures and Polymorphism

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and polymorphism of delafloxacin meglumine, a significant fluoroquinolone antibiotic. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the various known crystalline forms of this active pharmaceutical ingredient (API). Understanding the polymorphic landscape of this compound is crucial for ensuring consistent drug product quality, stability, and bioavailability.

Delafloxacin, a broad-spectrum antibiotic, is effective against both Gram-positive and Gram-negative bacteria.[1][2][3] Its meglumine salt form enhances solubility and bioavailability.[4] The polymorphic nature of this compound has been the subject of several patents and regulatory filings, revealing the existence of multiple crystalline forms, including anhydrous and hydrated states. This guide summarizes the key crystallographic and thermal analysis data for these polymorphs and outlines the experimental protocols for their characterization.

Polymorphic Forms of this compound

Several crystalline forms of this compound have been identified and characterized. These include anhydrous polymorphs and a trihydrate form. The nomenclature of these forms can vary across different literature sources and patents. This guide consolidates the data for the most frequently cited polymorphs: Crystal Form I, Crystal Form A (Trihydrate), Anhydrous Form 1A, and Anhydrous Form 1B.

Powder X-Ray Diffraction (PXRD) Data

PXRD is a critical technique for distinguishing between different polymorphic forms. The following tables summarize the characteristic diffraction peaks (in 2θ degrees) for the known polymorphs of this compound.

Table 1: Characteristic PXRD Peaks for this compound Crystal Form I [5][6]

| 2θ (°) |

| 5.9 ± 0.2 |

| 7.4 ± 0.2 |

| 7.9 ± 0.2 |

| 9.4 ± 0.2 |

| 11.8 ± 0.2 |

| 13.1 ± 0.2 |

| 14.0 ± 0.2 |

| 14.2 ± 0.2 |

| 14.6 ± 0.2 |

| 15.2 ± 0.2 |

| 15.9 ± 0.2 |

| 16.2 ± 0.2 |

| 16.6 ± 0.2 |

| 17.2 ± 0.2 |

| 19.3 ± 0.2 |

| 21.0 ± 0.2 |

| 22.0 ± 0.2 |

| 23.1 ± 0.2 |

| 23.9 ± 0.2 |

| 25.5 ± 0.2 |

| 26.1 ± 0.2 |

| 26.6 ± 0.2 |

| 29.8 ± 0.2 |

| 30.5 ± 0.2 |

Note: Form I is described as being substantially anhydrous.[6]

Table 2: Characteristic PXRD Peaks for this compound Crystal Form A (Trihydrate) [7]

| 2θ (°) |

| 6.0 |

| 7.9 |

| 9.4 |

| 13.0 |

| 17.1 |

| 19.2 |

| 20.9 |

| 22.0 |

| 23.0 |

| 23.8 |

| 25.4 |

| 26.6 |

| 29.7 |

Note: Form A is identified as a trihydrate with a water content of approximately 7.0-9.0%.[7]

Single-Crystal X-Ray Diffraction (SCXRD) Data

Single-crystal X-ray diffraction provides definitive information about the crystal lattice. To date, detailed single-crystal data has been published for the trihydrate form of this compound.

Table 3: Single-Crystal Data for this compound Trihydrate [8]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or P2₁/m |

| a (Å) | ~8.2490 |

| b (Å) | ~29.9840 |

| c (Å) | ~12.5070 |

| β (°) | ~105 |

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of polymorphs.

Table 4: Thermal Analysis Data for this compound Crystal Form A (Trihydrate) [7]

| Analysis | Observation |

| DSC | First endothermic peak between 60-105 °C (peak at ~88 °C) |

| Second endothermic peak between 170-190 °C (peak at ~178 °C) | |

| TGA | Weight loss of approximately 7.8% between 50-100 °C |

Interconversion of Polymorphic Forms

The different polymorphic forms of this compound can interconvert under specific conditions. The trihydrate form can be converted to the anhydrous forms (Form 1A and 1B) through drying. Form 1B is a metastable anhydrous form that can convert to the more thermodynamically stable Form 1A upon exposure to heat and humidity. However, excessive moisture can lead to the re-formation of the trihydrate.

Caption: Interconversion pathway of this compound polymorphs.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experiments used in the polymorphism analysis of this compound.

Preparation of Crystalline Forms

-

Crystal Form I (Anhydrous):

-

Dissolve delafloxacin and meglumine in water at 50-60 °C with stirring for 2-4 hours.[5]

-

Perform hot filtration and cool the filtrate to 20-30 °C while stirring to induce precipitation.

-

Further cool the suspension to 0-10 °C and allow crystallization to proceed for 3-10 hours.[5]

-

Filter the solid, wash the filter cake with a 20-30% (v/v) aqueous alcohol solution.

-

Dry the resulting solid under vacuum at 30-50 °C to obtain Crystal Form I.[5]

-

-

Crystal Form A (Trihydrate):

-

Mix delafloxacin and meglumine in purified water and heat to 50 °C with stirring for 6 hours.[7]

-

Slowly cool the solution to 10 °C with continuous stirring to facilitate crystallization for 5 hours.[7]

-

Isolate the crystals by suction filtration.

-

Dry the collected crystals under reduced pressure at a temperature of 30-40 °C to yield Crystal Form A.[7]

-

Characterization Methods

-

Powder X-Ray Diffraction (PXRD):

-

Gently grind the sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable counting time per step.

-

The X-ray generator should be operated at a voltage of 40-45 kV and a current of 30-40 mA.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of the sample into a standard aluminum pan.

-

Crimp the pan with a lid, leaving a pinhole for volatile release if necessary.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).

-

Record the heat flow as a function of temperature over a range of approximately 30 °C to 250 °C or higher, depending on the thermal events of interest.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).

-

Record the sample weight as a function of temperature over a range similar to that used in DSC analysis.

-

Caption: Experimental workflow for this compound polymorphism analysis.

Conclusion

The polymorphic landscape of this compound is multifaceted, with at least two anhydrous forms and a trihydrate being identified. The control of polymorphism is paramount in the manufacturing of the drug substance to ensure consistent quality and performance of the final drug product. The data and protocols presented in this guide provide a foundational resource for researchers and developers working with this compound, aiding in the identification and characterization of its various crystalline forms. Further research focusing on the single-crystal structure of the anhydrous forms would provide a more complete understanding of the solid-state properties of this important antibiotic.

References

- 1. CN116514775A - A new crystal form of this compound salt and its preparation method - Google Patents [patents.google.com]

- 2. This compound | C25H29ClF3N5O9 | CID 11578213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 352458-37-8 | SynZeal [synzeal.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN105017223A - this compound crystal form I and preparation method thereof - Google Patents [patents.google.com]

- 6. CN105017223B - De Lasha star meglumine crystal formations I and preparation method thereof - Google Patents [patents.google.com]

- 7. CN105693695A - this compound salt crystal form, and preparation method thereof - Google Patents [patents.google.com]

- 8. EP3056492B1 - Meglumine salt and crystalline forms thereof of a drug (delafloxacin) - Google Patents [patents.google.com]

Initial Screening of Delafloxacin Meglumine Against a Panel of Multidrug-Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Delafloxacin meglumine, a novel anionic fluoroquinolone, against a diverse panel of multidrug-resistant (MDR) bacteria. Delafloxacin has demonstrated potent activity against a broad spectrum of pathogens, including those resistant to other fluoroquinolones.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.

In Vitro Activity of Delafloxacin Against Multidrug-Resistant Bacteria

Delafloxacin has shown significant in vitro potency against a range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[1][2][5][6] Its efficacy is often superior to that of other fluoroquinolones like levofloxacin and ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, with lower values indicating greater potency. The following tables summarize the MIC data for Delafloxacin against various MDR bacteria.

Table 1: In Vitro Activity of Delafloxacin against Multidrug-Resistant Gram-Positive Bacteria

| Bacterial Species | Resistance Profile | No. of Isolates | Delafloxacin MIC50 (μg/mL) | Delafloxacin MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 110 | - | 1 | Levofloxacin: ≥8 | [1] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 35 | - | 1 | - | [1] |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 15 | - | 4 | - | [1] |

| Staphylococcus aureus | Daptomycin-Non-Susceptible (DNSSA) | 40 | - | 1 | - | [1] |

| Staphylococcus aureus | Linezolid-Resistant (LRSA) | 6 | - | >4 | - | [1] |

| Staphylococcus aureus | Overall | - | 0.008 | 0.25 | - | [3] |

| Staphylococcus aureus | MRSA | - | 0.12 | 0.25 | - | [3] |

| Enterococcus faecalis | - | - | 0.12 | 1 | - | [7][8] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of Delafloxacin against Multidrug-Resistant Gram-Negative Bacteria

| Bacterial Species | Resistance Profile | No. of Isolates | Delafloxacin MIC50 (μg/mL) | Delafloxacin MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |

| Pseudomonas aeruginosa | Multidrug-Resistant | 52 | 1 | >128 | Ciprofloxacin: >4, Levofloxacin: >8 | [5] |

| Escherichia coli | Multidrug-Resistant | 47 | 0.125 | 64 | Ciprofloxacin: 64, Levofloxacin: 16 | [9] |

| Klebsiella pneumoniae | Multidrug-Resistant | 43 | 0.25 | >32 | Ciprofloxacin: >16, Levofloxacin: >16 | [10] |

| Enterobacteriaceae | - | - | 0.12 | 4 | - | [7][8] |

Experimental Protocols

The in vitro activity of Delafloxacin is primarily determined through antimicrobial susceptibility testing (AST). The following section outlines a typical experimental protocol based on established methodologies.

Bacterial Strains and Culture Conditions

A panel of clinically relevant multidrug-resistant bacterial isolates are selected for testing. These strains are typically sourced from clinical samples and characterized for their resistance profiles to various antibiotics. Standard laboratory practice involves storing bacterial isolates at -80°C and subculturing them on appropriate agar plates, such as Mueller-Hinton agar (MHA), prior to susceptibility testing.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][4][11]

Materials:

-

96-well microtiter plates

-

This compound and comparator antimicrobial agents

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and comparator agents is prepared in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action of Delafloxacin

Delafloxacin is a dual-targeting fluoroquinolone that inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[12][13] This dual-targeting ability is believed to contribute to its potent activity and a lower propensity for resistance development.[6]

Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of an antimicrobial agent like Delafloxacin against a panel of multidrug-resistant bacteria.

Caption: A streamlined workflow for determining the MIC of Delafloxacin.

Conclusion

The initial in vitro screening data strongly support the potent activity of this compound against a wide array of multidrug-resistant bacteria. Its superior potency against MRSA and other challenging pathogens, coupled with its dual-targeting mechanism of action, positions it as a promising therapeutic agent in an era of increasing antimicrobial resistance. Further investigations, including in vivo studies and clinical trials, are crucial to fully elucidate its clinical utility.

References

- 1. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Activity of Delafloxacin against Contemporary Bacterial Pathogens from the United States and Europe, 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Delafloxacin Resistance in Multidrug-Resistant Escherichia coli Strains and the Detection of E. coli ST43 International High-Risk Clone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variable In Vitro Efficacy of Delafloxacin on Multidrug-Resistant Pseudomonas aeruginosa and the Detection of Delafloxacin Resistance Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

Delafloxacin Meglumine: A Comprehensive Analysis of its In Vitro Activity Against Gram-Positive and Gram-Negative Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Delafloxacin is a novel anionic fluoroquinolone antibiotic demonstrating a broad spectrum of in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6][7] Its unique chemical structure contributes to potent bactericidal activity, particularly in acidic environments often characteristic of infection sites.[4][7][8][9] This technical guide provides a detailed overview of Delafloxacin meglumine's spectrum of activity, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action to inform researchers, scientists, and drug development professionals.

Delafloxacin exerts its bactericidal effects by inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[5][7][8] This dual-targeting mechanism is believed to contribute to a reduced potential for the development of resistance.[3]

In Vitro Spectrum of Activity: Quantitative Data

The following tables summarize the in vitro activity of this compound against a variety of Gram-positive and Gram-negative pathogens, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Positive Pathogens

| Organism | No. of Isolates | Delafloxacin MIC₅₀ (μg/mL) | Delafloxacin MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

| Staphylococcus aureus (all) | 2,606 | 0.008 | 0.25 | Levofloxacin: >8 |

| Staphylococcus aureus (Methicillin-susceptible, MSSA) | Not Specified | ≤0.004 | ≤0.004 | Not Specified |

| Staphylococcus aureus (Methicillin-resistant, MRSA) | Not Specified | 0.12 | 0.25 | Levofloxacin: 8 |

| Staphylococcus aureus (Levofloxacin-nonsusceptible) | Not Specified | Not Specified | 0.25 | Not Specified |

| Staphylococcus aureus (Vancomycin-intermediate, VISA) | 35 | Not Specified | 1 | Not Specified |

| Staphylococcus aureus (Vancomycin-resistant, VRSA) | 15 | Not Specified | 4 | Not Specified |

| Coagulase-negative staphylococci (CoNS) | Not Specified | Not Specified | 0.25 | Not Specified |

| Streptococcus pneumoniae (all) | 200 | 0.008 | 0.015 | Levofloxacin: 1 |

| Streptococcus pneumoniae (Levofloxacin-resistant) | Not Specified | 0.12 | 0.5 | Not Specified |

| Streptococcus pneumoniae (Cefotaxime non-susceptible) | 30 | 0.004 | 0.047 | Levofloxacin: >32 |

| Streptococcus pyogenes | Not Specified | 0.016 | 0.03 | Not Specified |

| Streptococcus agalactiae | Not Specified | Not Specified | 0.03 | Not Specified |

| Streptococcus anginosus group | Not Specified | 0.008 | 0.016 | Not Specified |

| Enterococcus faecalis | 411 | 0.12 | 1 | Not Specified |

| Enterococcus faecium | Not Specified | >4 | >4 | Not Specified |

Data compiled from multiple sources.[1][2][3][10][11][12][13][14][15][16][17]

Gram-Negative Pathogens

| Organism | No. of Isolates | Delafloxacin MIC₅₀ (μg/mL) | Delafloxacin MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

| Escherichia coli | 200 | 0.125 | 64 | Ciprofloxacin: 64, Levofloxacin: 16 |

| Klebsiella pneumoniae | 43 | 0.25 | >4 | Ciprofloxacin: 0.5, Levofloxacin: 0.25 |

| Enterobacter cloacae | Not Specified | 0.03 | Not Specified | Ciprofloxacin: 0.03, Levofloxacin: 0.12 |

| Enterobacteriaceae (overall) | 750 | 0.06 | 4 | Not Specified |

| Pseudomonas aeruginosa | 52 | 0.56 | 2.19 | Ciprofloxacin: 8.0 |

| Haemophilus influenzae | 200 | Not Specified | Not Specified | Not Specified |

| Moraxella catarrhalis | 100 | Not Specified | Not Specified | Not Specified |

Data compiled from multiple sources.[13][14][18][19][20][21][22][23]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][24][25][26][27][28]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Inoculum Preparation:

- Bacterial isolates are subcultured onto an appropriate agar medium and incubated to ensure purity and viability.

- A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

- A series of twofold dilutions of Delafloxacin and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

- For fastidious organisms such as Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[2][3]

3. Inoculation and Incubation:

- Standard 96-well microtiter plates are used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.

- A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included for each isolate.

- Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

- Quality control is performed by testing reference strains with known MIC values to ensure the accuracy and reproducibility of the results.[13]

Visualizations

Mechanism of Action of Delafloxacin

Delafloxacin's primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative pathogens, including many resistant phenotypes. Its dual-targeting mechanism of action and enhanced potency in acidic environments make it a valuable agent in the antimicrobial armamentarium. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are crucial for the accurate determination of its in vitro efficacy and for guiding clinical use. This technical guide provides a comprehensive resource for understanding the antimicrobial profile of Delafloxacin, which can aid in further research and development efforts in the field of infectious diseases.

References

- 1. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound for the treatment of acute bacterial skin and skin structure infections (ABSSSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Efficacy of delafloxacin alone and in combination with cefotaxime against cefotaxime non-susceptible invasive isolates of Streptococcus pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Delafloxacin--A novel fluoroquinolone for the treatment of ciprofloxacin-resistant Pseudomonas aeruginosa in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Resistance development in Escherichia coli to delafloxacin at pHs 6.0 and 7.3 compared to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 26. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. researchgate.net [researchgate.net]

Molecular formula and weight of Delafloxacin meglumine for experimental calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Delafloxacin meglumine, a broad-spectrum anionic fluoroquinolone antibiotic. The information compiled is intended to support experimental design and calculations by furnishing key molecular data, detailed experimental protocols, and a clear visualization of its mechanism of action. Delafloxacin is notable for its efficacy against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its enhanced activity in acidic environments.

Core Molecular and Chemical Properties

Accurate experimental calculations and solution preparations begin with precise molecular data. The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₉ClF₃N₅O₉ | [1][2][3] |

| (C₁₈H₁₂ClF₃N₄O₄ • C₇H₁₇NO₅) | [4][5][6] | |

| Molecular Weight | ~636.0 g/mol | [1][2][3][4][5][7] |

| CAS Number | 352458-37-8 | [1][2][4][5][6][7] |

| Purity | ≥98% | [5][8] |

| Appearance | Crystalline solid | [4][5][8] |

| Solubility | DMSO: ~10 mg/mL | [4][5][8] |

| PBS (pH 7.2): ~10 mg/mL | [4][5] | |

| DMF: ~0.50 mg/mL | [4][5] | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). | [4][8] |

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][6][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting both enzymes, Delafloxacin induces DNA strand breaks, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism is a distinguishing feature, as many other fluoroquinolones exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[6][9]

Experimental Protocols

This section details methodologies for two key types of experiments commonly performed with Delafloxacin: in vitro susceptibility testing and in vivo efficacy studies.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure.[8][10]

Methodology:

-

Preparation of Delafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8]

-

Serial Dilutions: Perform two-fold serial dilutions of the Delafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤0.001 to ≥2 µg/mL to capture the susceptibility of various bacterial species.[10][11]

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.

-

Quality Control: Concurrently test quality control strains, such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, to ensure the validity of the results.[10]

In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is frequently used to assess the in vivo efficacy of antibiotics against respiratory pathogens.[4][5][7][11][12]

Methodology:

-

Animal Model: Use specific pathogen-free mice (e.g., ICR/Swiss), typically 6 weeks old.[12]

-

Induction of Neutropenia: Render the mice neutropenic to create an immunocompromised state, which allows for robust bacterial growth and a clear assessment of the antibiotic's effect. This is commonly achieved by intraperitoneal injections of cyclophosphamide. For example, administer 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[12]

-

Infection: Anesthetize the mice (e.g., with isoflurane) and infect them via intranasal instillation of a bacterial suspension (e.g., S. aureus, S. pneumoniae, or K. pneumoniae) to establish a lung infection.[4][12] The typical starting bacterial burden in the lungs is around 6.0 - 7.0 log₁₀ CFU.[5][7]

-

Drug Administration: Initiate Delafloxacin treatment approximately 2 hours post-infection. Administer the drug subcutaneously at varying doses (e.g., ranging from 0.03 to 160 mg/kg) at regular intervals, such as every 6 hours (q6h), for a 24-hour period.[4][5]

-

Outcome Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts) on appropriate agar plates.

-

Data Analysis: The efficacy of Delafloxacin is determined by the reduction in bacterial burden (log₁₀ CFU/lung) compared to untreated control mice. Dose-response relationships can be modeled using the Hill equation to determine the exposure associated with different levels of bacterial killing (e.g., stasis or a 1-log₁₀ reduction).[4][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 3. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated Review on Clinically-Relevant Properties of Delafloxacin [mdpi.com]

- 7. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Portico [access.portico.org]

Delafloxacin Meglumine: A Technical Guide to its Potential as a Lead Compound for Novel Antibiotic Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Delafloxacin, a fourth-generation anionic fluoroquinolone, presents a compelling starting point for the discovery of new antibiotics. Its unique chemical structure confers a broad spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and enhanced potency in acidic environments characteristic of many infection sites.[1][2][3] This technical guide provides an in-depth analysis of Delafloxacin meglumine, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and existing data on its antibacterial efficacy. Furthermore, it outlines key experimental protocols for the evaluation of novel antibiotic candidates and explores the structure-activity relationships that position Delafloxacin as a promising lead compound for future antibiotic development.

Introduction to this compound

Delafloxacin is a fluoroquinolone antibiotic with a distinct chemical structure that sets it apart from other members of its class.[3][4] Unlike the zwitterionic nature of many fluoroquinolones, Delafloxacin is anionic, a feature that contributes to its increased accumulation in bacteria and enhanced activity in acidic environments.[2][3][4] It is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2]

Mechanism of Action

Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By targeting both enzymes with similar affinity, Delafloxacin reduces the likelihood of resistance development, which would require simultaneous mutations in the genes encoding both targets.[3][5][6]

dot

Antibacterial Spectrum and Efficacy

Delafloxacin demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including difficult-to-treat pathogens.

In Vitro Activity

The in vitro potency of Delafloxacin is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.008 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.19 | 0.75 |

| Streptococcus pneumoniae | 0.008 | 0.03 |

| Escherichia coli | 0.12 | 1 |

| Klebsiella pneumoniae | 0.25 | 2 |

| Pseudomonas aeruginosa | 0.5 | 4 |

| Enterococcus faecalis | 0.12 | 1 |

Note: MIC values are compiled from various sources and may vary depending on the specific strains and testing methodologies.

Efficacy in Acidic Environments

A unique characteristic of Delafloxacin is its enhanced activity in acidic conditions (pH 5.5), which are often found in infected tissues such as abscesses.[2] This is attributed to its anionic nature, leading to increased intracellular accumulation in bacteria at lower pH.[2]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Delafloxacin is crucial for optimizing dosing and predicting clinical efficacy.

| PK/PD Parameter | Value |

| Pharmacokinetics | |

| Bioavailability (Oral) | ~58.8% |

| Protein Binding | ~84% |

| Volume of Distribution | 30-48 L |

| Half-life (IV) | ~3.7 hours |

| Half-life (Oral) | 4.2-8.5 hours |

| Excretion | ~65% urine, ~28% feces |

| Pharmacodynamics | |

| Primary PD Index | AUC/MIC |

Data compiled from publicly available resources.

Delafloxacin as a Lead Compound for Novel Antibiotic Development

The chemical scaffold of Delafloxacin provides a promising foundation for the design of new antibiotics with improved properties.

Structure-Activity Relationships (SAR)

Key structural features of Delafloxacin contribute to its potent activity and unique characteristics:

-

C-7 Azetidinyl Ring: The substituent at this position influences antibacterial potency and pharmacokinetics.[7]

-

N-1 Pyridinyl Group: This large heteroaromatic substituent enhances steric hindrance and contributes to activity against resistant strains.[2]

-

C-8 Chlorine: This substitution has an electron-withdrawing effect that enhances activity.[4]

Potential Modifications for a Medicinal Chemistry Program

Based on the known SAR of fluoroquinolones, several modification strategies could be employed to develop novel Delafloxacin analogs:

-

Modification of the C-7 substituent: Introducing novel heterocyclic rings could modulate the antibacterial spectrum and penetration into bacterial cells.

-

Alterations at the N-1 position: Exploring different aromatic or heteroaromatic groups may improve potency and reduce off-target effects.

-

Hybrid antibiotic design: Conjugating the Delafloxacin core with other antibacterial pharmacophores could lead to dual-action agents with a lower propensity for resistance.

dot

Key Experimental Protocols for Evaluation

The development of new antibiotics requires rigorous preclinical evaluation. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay (based on CLSI guidelines) [8][9][10]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

Protocol: Time-Kill Assay [11][12][13][14]

-

Preparation: Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Also, prepare a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

-

Enumeration and Analysis: After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

dot

References